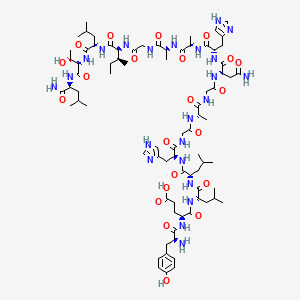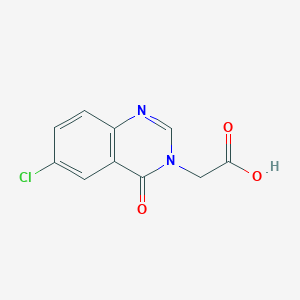
(Z)-N'-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is a compound characterized by the presence of a hydroxy group, a trifluorophenyl group, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide typically involves the activation of 2,4,5-trifluorophenylacetic acid. One common method involves the use of N,N-carbonyl di-imidazole (CDI) as an activating agent . The reaction conditions often include the use of solvents such as ethanol and catalysts like 70% perchloric acid to facilitate the condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. For example, the preparation of 2,4,5-trifluorophenylacetic acid, a key intermediate, can be achieved through a series of reactions including halogenation, cyanation, and hydrolysis . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its trifluorophenyl group is known to enhance binding affinity and specificity in biochemical assays .
Medicine
In medicine, (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The trifluorophenyl group enhances its binding affinity, while the hydroxy group participates in hydrogen bonding interactions . These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetic acid: A precursor in the synthesis of (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide, used in the production of pharmaceuticals and materials.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with similar pharmacological properties, used in drug design and development.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Known for its anticancer properties, this compound shares structural similarities with (Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide.
Uniqueness
(Z)-N’-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7F3N2O |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
N'-hydroxy-2-(2,4,5-trifluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H7F3N2O/c9-5-3-7(11)6(10)1-4(5)2-8(12)13-14/h1,3,14H,2H2,(H2,12,13) |
InChI Key |
RKYRWQVUCQTALX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12440057.png)










![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)


